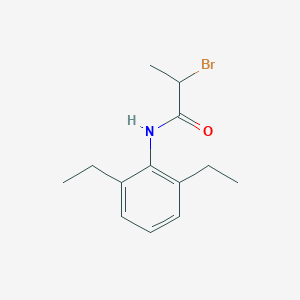

2-bromo-N-(2,6-diethylphenyl)propanamide

CAS No.:

Cat. No.: VC13457438

Molecular Formula: C13H18BrNO

Molecular Weight: 284.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18BrNO |

|---|---|

| Molecular Weight | 284.19 g/mol |

| IUPAC Name | 2-bromo-N-(2,6-diethylphenyl)propanamide |

| Standard InChI | InChI=1S/C13H18BrNO/c1-4-10-7-6-8-11(5-2)12(10)15-13(16)9(3)14/h6-9H,4-5H2,1-3H3,(H,15,16) |

| Standard InChI Key | XYLPVIJOTOKAKQ-UHFFFAOYSA-N |

| SMILES | CCC1=C(C(=CC=C1)CC)NC(=O)C(C)Br |

| Canonical SMILES | CCC1=C(C(=CC=C1)CC)NC(=O)C(C)Br |

Introduction

2-Bromo-N-(2,6-diethylphenyl)propanamide is an organic compound that belongs to the class of amides, featuring a bromine atom on the second carbon of the propanamide backbone and a substituted phenyl group (2,6-diethylphenyl) attached to the nitrogen atom. This structure suggests potential applications in synthetic chemistry, pharmaceuticals, or agrochemicals due to the functional groups present.

Structural Features and Nomenclature

-

IUPAC Name: 2-Bromo-N-(2,6-diethylphenyl)propanamide

-

Molecular Formula: C13H18BrNO

-

Key Functional Groups:

-

Amide group (-CONH)

-

Bromine substitution at the alpha position of the propanamide chain

-

Diethyl-substituted phenyl ring

-

The presence of these groups makes the compound potentially reactive in nucleophilic substitution and other organic reactions.

Potential Applications

-

Pharmaceuticals:

-

Amides are common in drug design due to their stability and ability to form hydrogen bonds with biological targets.

-

Brominated compounds often exhibit bioactivity, including antimicrobial or anticancer properties.

-

-

Agrochemicals:

-

The structure suggests potential as a pesticide or herbicide intermediate.

-

-

Synthetic Chemistry:

-

The bromine atom can serve as a leaving group in substitution reactions, enabling further derivatization.

-

Synthesis Pathways

A possible synthesis route for this compound could involve:

-

Starting with 2,6-diethylphenylamine, which reacts with an acyl chloride (e.g., 2-bromopropanoyl chloride) under basic conditions to form the amide bond.

This reaction typically requires a base like triethylamine or pyridine to neutralize the HCl byproduct.

Related Compounds and Research

Similar compounds, such as 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide or N-(4-chlorophenyl)-2-bromo-2-methylpropanamide, have been studied for their biological activities, including antimicrobial and anticancer properties . These studies suggest that brominated amides often exhibit promising pharmacological profiles.

Analytical Data (Hypothetical)

-

NMR Spectroscopy:

-

Proton signals for ethyl groups and aromatic protons.

-

Characteristic amide proton signal around = 7–8 ppm.

-

-

IR Spectroscopy:

-

Amide carbonyl stretch (~1650 cm).

-

C-Br stretch (~600–700 cm).

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume